Cas no 2172052-17-2 (1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid)

1-3-Cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid is a specialized building block in peptide and organic synthesis. Its key features include the Fmoc-protected amine group, ensuring selective deprotection, and the cyclobutyl moiety, which enhances structural rigidity. The carboxylic acid functionality allows for further derivatization, making it valuable for medicinal chemistry and drug discovery applications.
1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid structure
2172052-17-2 structure
Product name:1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid
CAS No:2172052-17-2
MF:C28H32N2O5
Molecular Weight:476.564087867737
CID:6233243
PubChem ID:165582051

1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid
    • EN300-1578334
    • 2172052-17-2
    • 1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
    • インチ: 1S/C28H32N2O5/c31-26(30-14-12-19(13-15-30)27(32)33)16-25(18-6-5-7-18)29-28(34)35-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-4,8-11,18-19,24-25H,5-7,12-17H2,(H,29,34)(H,32,33)
    • InChIKey: RDNWKWIJBZTIEH-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(N1CCC(C(=O)O)CC1)=O)C1CCC1)=O

計算された属性

  • 精确分子量: 476.23112213g/mol
  • 同位素质量: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 753
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 3.9

1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1578334-1.0g
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
1g
$3368.0 2023-06-04
Enamine
EN300-1578334-10.0g
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
10g
$14487.0 2023-06-04
Enamine
EN300-1578334-250mg
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
250mg
$3099.0 2023-09-24
Enamine
EN300-1578334-50mg
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
50mg
$2829.0 2023-09-24
Enamine
EN300-1578334-100mg
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
100mg
$2963.0 2023-09-24
Enamine
EN300-1578334-5000mg
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
5000mg
$9769.0 2023-09-24
Enamine
EN300-1578334-10000mg
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
10000mg
$14487.0 2023-09-24
Enamine
EN300-1578334-0.5g
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
0.5g
$3233.0 2023-06-04
Enamine
EN300-1578334-5.0g
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
5g
$9769.0 2023-06-04
Enamine
EN300-1578334-1000mg
1-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-4-carboxylic acid
2172052-17-2
1000mg
$3368.0 2023-09-24

1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid 関連文献

1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acidに関する追加情報

Introduction to 1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic Acid (CAS No. 2172052-17-2)

1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid, identified by its CAS number 2172052-17-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in the treatment of various neurological and metabolic disorders. The intricate structure of this molecule, featuring a cyclobutyl moiety and a piperidine ring, combined with functional groups such as the fluoren-9-ylmethoxycarbonyl and amino groups, makes it a promising candidate for further exploration in medicinal chemistry.

The synthesis and characterization of 1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid involve meticulous chemical processes that require a deep understanding of organic synthesis principles. The presence of the cyclobutyl group contributes to the steric stability of the molecule, which is often a critical factor in drug design. Additionally, the piperidine ring is known to enhance bioavailability and binding affinity to biological targets, making it an attractive scaffold for drug development.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. The structure of 1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid suggests that it may interact with receptors and enzymes involved in pathways such as dopamine and serotonin signaling. These pathways are implicated in conditions ranging from depression and anxiety to Parkinson's disease and Alzheimer's disease. The fluoren-9-ylmethoxycarbonyl group, in particular, is often used in medicinal chemistry to enhance the solubility and metabolic stability of drug candidates, further highlighting the potential of this compound.

The pharmacological properties of 1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid have been the subject of several preliminary studies. These studies have demonstrated that the compound exhibits promising activity in vitro, particularly against certain enzymatic targets relevant to neurological disorders. The interaction between this compound and its potential biological targets is thought to be mediated by its ability to bind reversibly or irreversibly to these sites, depending on the specific functional groups present.

The synthetic route to 1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-4-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key steps include the formation of the cyclobutyl ring, the introduction of the piperidine moiety, and the installation of the fluoren-9-ylmethoxycarbonyl group. Each step must be rigorously monitored using analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm the identity and purity of intermediates and final products.

The role of computational chemistry in the study of 1-3-cyclobutyl-3-{((9H-fluorenin)-9-methoxy-carbonyl)amino}-propanoylpiperidine has also been increasingly recognized. Molecular modeling techniques can provide valuable insights into the binding mode of this compound with its target proteins, helping researchers predict its pharmacological activity more accurately. These computational studies are often complemented by experimental validations, such as X-ray crystallography or surface plasmon resonance (SPR), which provide high-resolution structural information about complex molecular interactions.

In conclusion, 1-(Z-3-amino)-4-(E-[(7-methoxybenzotriazol-l-yloxy)methylidene]cinnamoylamino)cyclohexanecarboxylic acid is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an intriguing candidate for further investigation into its pharmacological properties. As research in this area continues to advance, compounds like this one are expected to play a crucial role in developing new treatments for neurological and metabolic disorders.

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